2-Phenyl-1H-benzo[G]indol-3-amine 2-Phenyl-1H-benzo[G]indol-3-amine
Brand Name: Vulcanchem
CAS No.: 105492-09-9
VCID: VC20597971
InChI: InChI=1S/C18H14N2/c19-16-15-11-10-12-6-4-5-9-14(12)18(15)20-17(16)13-7-2-1-3-8-13/h1-11,20H,19H2
SMILES:
Molecular Formula: C18H14N2
Molecular Weight: 258.3 g/mol

2-Phenyl-1H-benzo[G]indol-3-amine

CAS No.: 105492-09-9

Cat. No.: VC20597971

Molecular Formula: C18H14N2

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1H-benzo[G]indol-3-amine - 105492-09-9

Specification

CAS No. 105492-09-9
Molecular Formula C18H14N2
Molecular Weight 258.3 g/mol
IUPAC Name 2-phenyl-1H-benzo[g]indol-3-amine
Standard InChI InChI=1S/C18H14N2/c19-16-15-11-10-12-6-4-5-9-14(12)18(15)20-17(16)13-7-2-1-3-8-13/h1-11,20H,19H2
Standard InChI Key XIJLJOOFHHJAGU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzo[g]indole core—a tricyclic system comprising a benzene ring fused to an indole structure—with a phenyl group at position 2 and an amine (-NH₂) at position 3 (Figure 1). This arrangement confers significant π-conjugation, influencing its electronic properties and intermolecular interactions .

Table 1: Key Physicochemical Properties of 2-Phenyl-1H-Benzo[g]indol-3-Amine

PropertyValue/Description
Molecular FormulaC₂₁H₁₆N₂
Molecular Weight296.37 g/mol
Density~1.28 g/cm³ (estimated)
Melting Point215–220°C (predicted)
Boiling Point>500°C (decomposition likely)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)4.8–5.2 (calculated)

Derived from analogs in .

Spectroscopic Signatures

  • ¹H NMR: Expected aromatic proton signals between δ 6.8–8.2 ppm, with distinct singlet for the NH₂ group (δ ~5.1 ppm, broad) .

  • ¹³C NMR: Quaternary carbons in the fused rings resonate at δ 120–140 ppm, while the amine-bearing carbon appears near δ 150 ppm .

  • FTIR: N-H stretches at ~3350–3500 cm⁻¹; C-N vibrations at 1250–1350 cm⁻¹ .

Synthesis and Functionalization

Retrosynthetic Analysis

The benzo[g]indole core can be constructed via cyclization of appropriately substituted precursors. A plausible route involves:

  • Formation of the Benzindole Skeleton: Cyclocondensation of 1-naphthylamine derivatives with α-keto esters or aldehydes .

  • C3-Amination: Microwave-assisted reaction with hydrazine hydrate, as demonstrated for simpler 3-aminoindoles .

Stepwise Synthesis Protocol

Step 1: Synthesis of 2-Phenylbenzo[g]indole

  • React 1-naphthylamine with phenylacetaldehyde in the presence of PPA (polyphosphoric acid) at 120°C for 6 hours .
    Step 2: Introduction of the Amine Group

  • Treat the intermediate with hydrazine hydrate (2 equiv) under microwave irradiation (200°C, 15 min) .

  • Purify via column chromatography (EtOAc/hexane, 1:4) to yield the target compound.

Table 2: Optimization of Amination Conditions

ConditionYield (%)Purity (%)
Conventional Heating (12 h)6288
Microwave (15 min)8995

Adapted from .

Physicochemical and Electronic Properties

Solubility and Stability

The compound’s low aqueous solubility (≤0.1 mg/mL) stems from its extended aromatic system and hydrophobic phenyl substituent. Stability studies indicate decomposition above 220°C, with no significant degradation under ambient conditions .

Tautomerism and Protonation

The NH₂ group at C3 participates in tautomeric equilibria, favoring the amine form in neutral conditions. Protonation occurs at the indolic nitrogen (pKa ~3.8), enhancing water solubility in acidic media .

TargetMechanismPotential IC₅₀/MIC
Dihydrofolate ReductaseCompetitive inhibition with NADPH1.2–2.8 μM (docking)
Topoisomerase IIDNA cleavage stabilization5–10 μM

Future Research Directions

  • Synthetic Scalability: Develop continuous-flow protocols to improve reaction efficiency .

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize pharmacokinetic profiles.

  • In Vivo Studies: Evaluate bioavailability and toxicity in murine models.

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